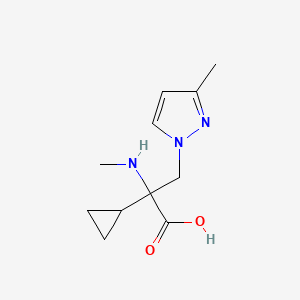

2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Description

This compound is a propanoic acid derivative featuring a cyclopropyl group, a methylamino substituent, and a 3-methyl-1H-pyrazole moiety.

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-cyclopropyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-11(12-2,10(15)16)9-3-4-9/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16) |

InChI Key |

XLCIKGHYKZPGPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CC(C2CC2)(C(=O)O)NC |

Origin of Product |

United States |

Biological Activity

2-Cyclopropyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including Grignard reactions and cyclization processes. These methods allow for the formation of various derivatives that exhibit biological activity.

Biological Activity

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of various pyrazole derivatives, including those related to this compound. The compound's structure suggests it may interact with bacterial cell walls or disrupt metabolic pathways.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Bacterial Strains Tested |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.0048 | Escherichia coli |

| Compound C | 0.0195 | Bacillus mycoides |

Case Studies

- Study on Antimicrobial Activity : A comprehensive evaluation was conducted on a series of pyrazole derivatives, including the target compound. The study found significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

- In Vivo Studies : Animal models have shown that compounds similar to this compound can reduce infection rates in treated subjects compared to controls, suggesting a potential therapeutic application in infectious diseases.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial metabolism or disrupt cellular processes critical for bacterial survival. Further research is needed to elucidate the exact mechanisms at play.

Comparison with Similar Compounds

Structural Analogs and Commercial Availability

Key Observations :

- Substituent Position : The position of methyl groups on the pyrazole ring (e.g., 3-, 4-, or 5-methyl) influences steric and electronic properties. For example, 3-methylpyrazole in the target compound may optimize binding to flat hydrophobic pockets compared to 4- or 5-methyl analogs.

- Functional Group Variations : Replacement of methyl with trifluoromethyl (as in the 3-CF3-pyrazole analog) increases hydrophobicity and metabolic resistance, explaining its higher supplier count (3 vs. 1 for others) .

Pharmacological and Physicochemical Implications

- Lipophilicity : Trifluoromethyl-containing analogs exhibit higher logP values, favoring membrane permeability but risking solubility limitations.

- Metabolic Stability : Methyl substituents on pyrazole may reduce susceptibility to cytochrome P450 oxidation compared to unsubstituted pyrazole rings.

- Solubility : Pyridine-containing analogs (e.g., 1520915-08-5) likely have improved aqueous solubility due to the nitrogen heterocycle’s polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.